molecular formula C24H21BrN2O2 B11540359 2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol

2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol

Cat. No.: B11540359
M. Wt: 449.3 g/mol
InChI Key: MEAOYMHKDRWVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol is a complex organic compound characterized by its bromine, benzoxazole, and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol typically involves multi-step organic reactions. One common method starts with the bromination of 3,4-dimethylphenol to introduce the bromine atom at the 2-position. This is followed by a condensation reaction with 4-(5,6-dimethyl-1,3-benzoxazol-2-yl)benzaldehyde under basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The phenol group can be oxidized to a quinone, and the imine linkage can be reduced to an amine.

    Condensation Reactions: The imine group can participate in further condensation reactions with various carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or cyano derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors, leveraging the compound’s structural features.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and phenolic functionalities.

Mechanism of Action

The mechanism by which 2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4,6-dimethylphenol: Lacks the benzoxazole and imine functionalities.

    4-(5,6-dimethyl-1,3-benzoxazol-2-yl)benzaldehyde: Lacks the bromine and phenol groups.

    2-bromo-6-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol: Similar but without the dimethyl groups on the benzoxazole ring.

Uniqueness

The uniqueness of 2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol lies in its combination of bromine, benzoxazole, and phenol functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H21BrN2O2

Molecular Weight

449.3 g/mol

IUPAC Name

2-bromo-6-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,4-dimethylphenol

InChI

InChI=1S/C24H21BrN2O2/c1-13-10-20-21(11-14(13)2)29-24(27-20)17-5-7-19(8-6-17)26-12-18-9-15(3)16(4)22(25)23(18)28/h5-12,28H,1-4H3

InChI Key

MEAOYMHKDRWVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.